molecular formula C11H19N3O2S B12932768 N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-80-4

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12932768
CAS No.: 89587-80-4
M. Wt: 257.35 g/mol
InChI Key: XQWFDRQVVOOONX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine.

    Substitution Reaction: The 2,6-dimethoxypyrimidine undergoes a substitution reaction with a methylsulfanyl group.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-(methylsulfanyl)pyrimidine: Lacks the N,N-diethylamine group.

    4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a methylsulfanyl group.

    N,N-Diethyl-4-(methylsulfanyl)pyrimidin-2-amine: Lacks the methoxy groups.

Uniqueness

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups, along with the N,N-diethylamine moiety, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89587-80-4

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N,N-diethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3

InChI Key

XQWFDRQVVOOONX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)OC)OC)SC

Origin of Product

United States

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